N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1211416-87-3
VCID: VC6751416
InChI: InChI=1S/C13H12ClN3O2S/c14-9-3-4-11(16-8-9)17-13(19)12(18)15-6-5-10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19)
SMILES: C1=CSC(=C1)CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl
Molecular Formula: C13H12ClN3O2S
Molecular Weight: 309.77

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

CAS No.: 1211416-87-3

Cat. No.: VC6751416

Molecular Formula: C13H12ClN3O2S

Molecular Weight: 309.77

* For research use only. Not for human or veterinary use.

N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide - 1211416-87-3

Specification

CAS No. 1211416-87-3
Molecular Formula C13H12ClN3O2S
Molecular Weight 309.77
IUPAC Name N'-(5-chloropyridin-2-yl)-N-(2-thiophen-2-ylethyl)oxamide
Standard InChI InChI=1S/C13H12ClN3O2S/c14-9-3-4-11(16-8-9)17-13(19)12(18)15-6-5-10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19)
Standard InChI Key NIYWDGHFFGASOE-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl

Introduction

Structural Characteristics

The chemical structure of N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide consists of the following key components:

  • Pyridine Ring: A 5-chloropyridin-2-yl group attached to the oxalamide backbone. The chlorine substituent on the pyridine ring enhances its electron-withdrawing properties.

  • Thiophene Moiety: A thiophen-2-yl group connected through an ethyl linker to the oxalamide nitrogen. Thiophene is a sulfur-containing heterocycle known for its aromaticity and electronic properties.

  • Oxalamide Core: The central oxalamide group (CONH-CONH-) serves as a linker between the pyridine and thiophene units.

Synthesis

The synthesis of N1-(5-chloropyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. Below is a generalized synthetic route:

  • Preparation of 5-Chloropyridin-2-Amine: Starting with chlorinated pyridine derivatives, amination reactions can yield the required 5-chloropyridin-2-amine.

  • Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with 5-chloropyridin-2-amine to form an intermediate chlorinated oxalamide derivative.

  • Coupling with Thiophene Derivative: The thiophen-2-yl ethylamine is introduced to react with the intermediate under controlled conditions, forming the final compound.

Reaction Scheme

5-Chloropyridin-2-Amine+Oxalyl ChlorideIntermediateFinal Compound\text{5-Chloropyridin-2-Amine} + \text{Oxalyl Chloride} \rightarrow \text{Intermediate} \rightarrow \text{Final Compound}

Analytical Data

Characterization of this compound can be performed using various spectroscopic and analytical techniques:

Spectroscopic Techniques

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR: Signals corresponding to aromatic protons from pyridine and thiophene rings.

    • 13C^13C-NMR: Peaks for carbon atoms in amide groups and aromatic rings.

  • IR (Infrared Spectroscopy):

    • Strong absorption bands for amide bonds (C=OC=O) around 1650–1700 cm1^{-1}.

    • Aromatic stretching vibrations for pyridine and thiophene.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=295m/z = 295, confirming molecular weight.

  • Elemental Analysis:

    • Consistent with theoretical values for C, H, N, O, Cl, and S proportions.

Potential Applications

This compound's structure suggests potential utility in medicinal chemistry, material science, or agrochemical research:

  • Pharmaceuticals:

    • The presence of heterocyclic moieties (chloropyridine and thiophene) makes it a candidate for drug discovery programs targeting enzymes or receptors.

    • Oxalamides are known for their bioactivity as enzyme inhibitors or antimicrobial agents.

  • Material Science:

    • The electron-rich thiophene group may contribute to applications in organic electronics or conductive polymers.

  • Agrochemicals:

    • Chlorinated pyridine derivatives are often explored for herbicidal or pesticidal properties.

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